

Kv1.5-IN-1 binding site on the Kv1.5 channel

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Compound of Interest

Compound Name: Kv1.5-IN-1

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An In-depth Technical Guide to the Kv1.5 Channel Inhibitor Binding Site

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding site for small-molecule inhibitors on the voltage-gated potassium channel Kv1.5. Given the absence of specific published data for a compound designated "**Kv1.5-IN-1**," this document focuses on the well-characterized, common binding pocket for various known Kv1.5 inhibitors. The information presented herein is synthesized from multiple peer-reviewed studies and is intended to support research and development efforts targeting this important ion channel.

Introduction to the Kv1.5 Channel

The Kv1.5 channel, encoded by the KCNA5 gene, is a voltage-gated potassium channel that conducts the ultra-rapid delayed rectifier current (IKur).[1][2] In the human heart, Kv1.5 is predominantly expressed in the atria and plays a critical role in the repolarization phase of the action potential.[3][4] Its atrial-specific expression makes it an attractive therapeutic target for the treatment of atrial fibrillation (AF), as specific inhibitors are expected to have minimal effects on ventricular function, thereby reducing the risk of proarrhythmic side effects.[1][2][5] A thorough understanding of the inhibitor binding site is crucial for the rational design of potent and selective Kv1.5 blockers.

Architecture of the Kv1.5 Inhibitor Binding Site

The functional Kv1.5 channel is a tetramer, with four identical α -subunits arranging to form a central ion-conducting pore. Each subunit consists of six transmembrane segments (S1-S6).

The inhibitor binding site for most small-molecule blockers is located within the intracellular portion of this central pore, in a region often referred to as the inner or central cavity. This cavity is primarily lined by the S6 transmembrane segments from each of the four subunits and the base of the pore-helix (P-loop), which forms the selectivity filter.

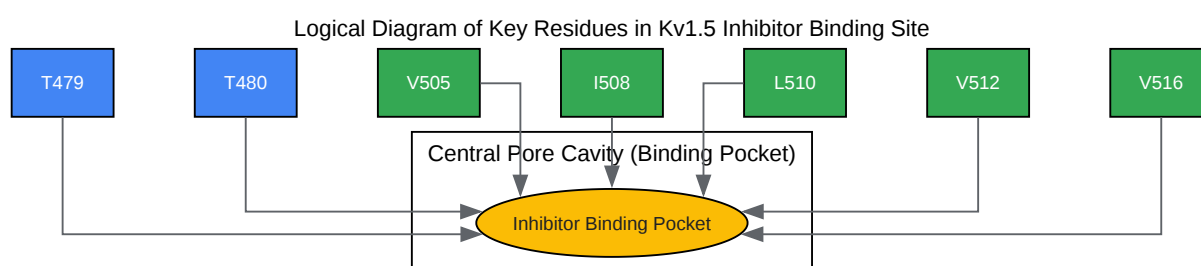
Numerous site-directed mutagenesis and computational modeling studies have identified a consistent set of amino acid residues that are critical for the binding of a wide range of structurally diverse inhibitors. These residues form a pocket that accommodates the blocker molecule, physically occluding the ion permeation pathway. Most known inhibitors are open-channel blockers, meaning they preferentially bind to the channel when it is in the open conformation.^{[1][6][7]}

The key residues constituting the binding site can be grouped by their location within the channel structure:

- Pore Helix / Selectivity Filter Base: Residues at the intracellular entrance to the selectivity filter are crucial for the binding of many inhibitors.
 - Threonine 479 (T479): Mutation of this residue often reduces inhibitor potency.^{[1][2][8]}
 - Threonine 480 (T480): This is one of the most critical residues for inhibitor binding. Its mutation to alanine (T480A) can dramatically decrease binding affinity, sometimes by hundreds of folds, for multiple classes of blockers.^{[1][4][6][8][9]} This residue may form hydrogen bonds with inhibitors.^[1]
- S6 Transmembrane Segment: The S6 segment lines the majority of the inner cavity, and several of its residues make direct contact with bound inhibitors.
 - Valine 505 (V505): A key interaction point for many blockers.^{[1][4][8]}
 - Isoleucine 508 (I508): Another critical residue deep within the pore. Its mutation significantly impacts the binding of numerous inhibitors.^{[4][6][8][9]}
 - Leucine 510 (L510): Contributes to the hydrophobic environment of the binding pocket.^{[1][2][6]}

- Valine 512 (V512): Consistently identified as a crucial residue for the binding of various inhibitors.[1][8][9]
- Valine 516 (V516): Located towards the intracellular end of the S6 helix, it also plays a role in the binding of some compounds.[1][2]

The following diagram illustrates the logical relationship of these key residues forming the inhibitor binding pocket within the Kv1.5 channel's central cavity.



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Caption: Key amino acid residues contributing to the inhibitor binding pocket.

Quantitative Data for Selected Kv1.5 Inhibitors

The potency of various inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The table below summarizes the IC₅₀ values for several well-characterized Kv1.5 blockers, highlighting the impact of mutations in the binding site on inhibitor potency where available.

Inhibitor	Wild-Type (WT) IC50	Mutant	Mutant IC50	Fold Increase in IC50	Experimental System	Reference
DPO-1	0.78 μ M	-	-	-	Xenopus oocytes	[6]
S0100176	0.7 μ M	T480A	253.4 μ M	362	Xenopus oocytes	[8]
V505A	18.2 μ M	26	Xenopus oocytes	[8]		
I508A	105 μ M	150	Xenopus oocytes	[8]		
V512A	69.3 μ M	99	Xenopus oocytes	[8]		
HMQ1611	2.07 μ M	-	-	-	CHO cells	[1][2]
MSD-D	0.5 μ M	I508A	> 30 μ M	> 60	Xenopus oocytes	[9]
V512A	> 30 μ M	> 60	Xenopus oocytes	[9]		
ICAGEN-4	1.6 μ M	T480A	> 30 μ M	> 18.8		
S9947	0.7 μ M	T480A	> 30 μ M	> 42.9		
Verapamil	2.4 μ M	T480A	26.3 μ M	11	CHO cells	[7]
PAC	312 nM	T480A	20,000 nM	~64	CHO cells	[4]
Correolide	958 nM	V516A	15,000 nM	~16	CHO cells	[4]

Experimental Protocols for Binding Site Characterization

The identification and characterization of inhibitor binding sites on the Kv1.5 channel typically involve a combination of molecular biology, electrophysiology, and computational modeling.

Site-Directed Mutagenesis and Electrophysiological Analysis

This is the gold-standard experimental approach to identify key residues involved in drug binding. The workflow involves mutating candidate amino acids and then quantifying the functional effect of the mutation on inhibitor potency.

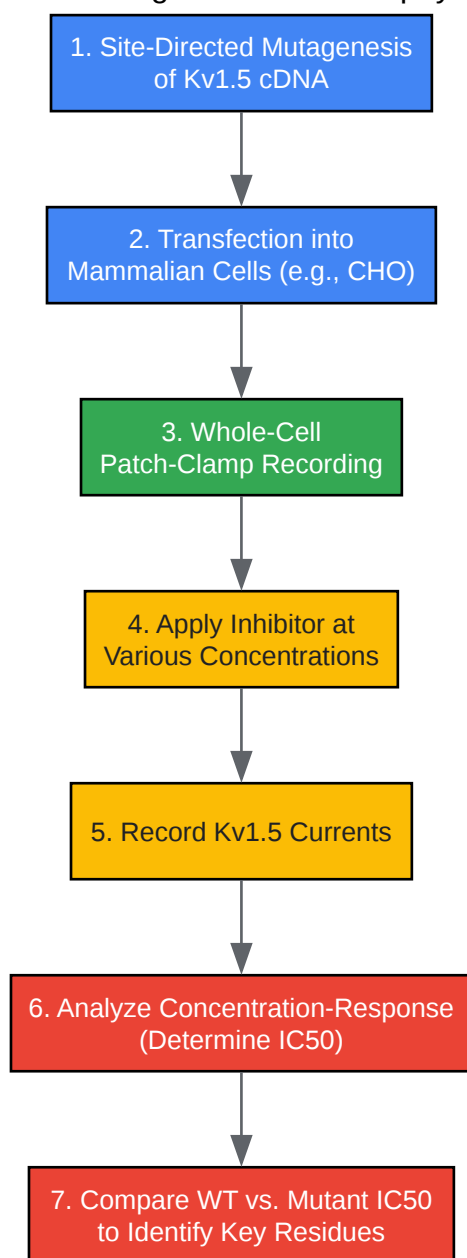
Detailed Methodology:

- Site-Directed Mutagenesis:
 - A plasmid containing the full-length cDNA for human Kv1.5 (e.g., in a pcDNA3.1 vector) is used as a template.
 - Point mutations are introduced using a commercially available kit, such as the QuikChange II XL Site-Directed Mutagenesis Kit.
 - Primers are designed to incorporate the desired nucleotide change to alter a specific amino acid (e.g., Threonine at position 480 to Alanine).
 - The entire coding sequence of the mutant channel is verified by DNA sequencing to ensure fidelity.
- Cell Culture and Transfection:
 - A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, is cultured in appropriate media (e.g., DMEM/F-12 supplemented with 10% fetal bovine serum).
 - Cells are transiently transfected with the plasmid DNA encoding either the wild-type or a mutant Kv1.5 channel. A co-transfection with a marker gene, such as Green Fluorescent Protein (GFP), is often performed to allow for easy identification of successfully transfected cells. Lipofectamine is a commonly used transfection reagent.

- Patch-clamp experiments are typically conducted 24-48 hours post-transfection.
- Whole-Cell Patch-Clamp Electrophysiology:
 - Solutions:
 - External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 0.5 MgCl₂, 0.33 NaH₂PO₄, 5.5 Glucose, 5.0 HEPES (pH adjusted to 7.4 with NaOH).
 - Internal (Pipette) Solution (in mM): 70 Potassium Aspartate, 40 KCl, 10 KH₂PO₄, 1 MgSO₄, 3 Na₂-ATP, 0.1 Li₂-GTP, 5 EGTA, 5 HEPES (pH adjusted to 7.2 with KOH).
 - Recording:
 - Glass micropipettes with a resistance of 2.5–4.0 MΩ are used to form a high-resistance (>1 GΩ) seal with a single transfected cell.
 - The whole-cell configuration is established by rupturing the cell membrane patch under the pipette.
 - Kv1.5 currents are recorded using a patch-clamp amplifier. Data is typically filtered at 1-2 kHz and sampled at 5-10 kHz.
 - Voltage Protocol:
 - Cells are held at a negative holding potential (e.g., -80 mV) where the channels are closed.
 - Depolarizing voltage steps (e.g., to +30 mV or +40 mV for 300-500 ms) are applied to open the Kv1.5 channels and elicit an outward potassium current.
 - Data Analysis:
 - The inhibitor, dissolved in the external solution at various concentrations, is perfused onto the cell.
 - The peak or steady-state current amplitude at the end of the depolarizing pulse is measured before and after drug application.

- A concentration-response curve is generated by plotting the percentage of current inhibition against the drug concentration.
- The curve is fitted with the Hill equation to determine the IC₅₀ value and the Hill coefficient.
- A significant increase in the IC₅₀ value for a mutant channel compared to the wild-type channel indicates that the mutated residue is important for inhibitor binding.

Workflow: Mutagenesis & Electrophysiology



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Caption: Experimental workflow for identifying key binding residues.

Computational Docking and Molecular Modeling

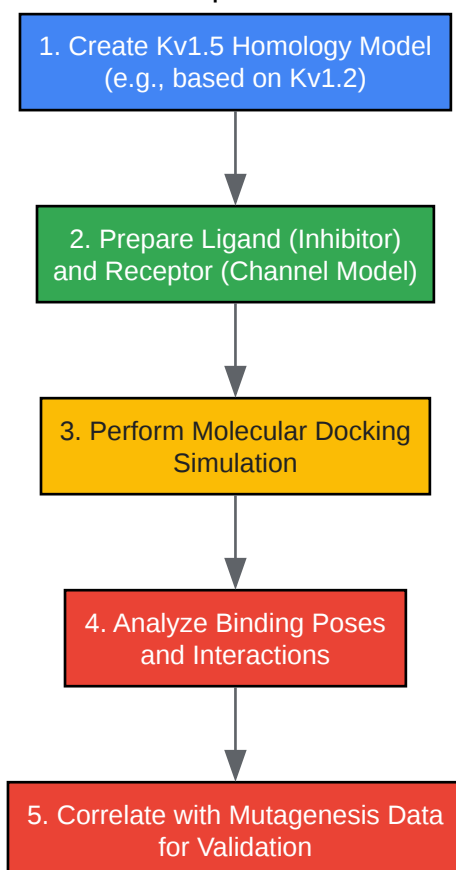
Computational methods are used to predict and visualize how an inhibitor binds within the Kv1.5 pore.

Typical Methodology:

- Homology Modeling:
 - Since a high-resolution crystal structure of human Kv1.5 is not always available, a homology model is often built.
 - The amino acid sequence of human Kv1.5 is aligned with that of a related potassium channel with a known crystal structure (e.g., Kv1.2, PDB: 2A79), which shares high sequence identity in the pore region.
 - Modeling software (e.g., MODELLER, MOE) is used to generate a 3D model of the Kv1.5 pore domain based on the template structure. The model is typically refined using energy minimization.
- Ligand and Receptor Preparation:
 - The 3D structure of the inhibitor molecule is generated and its energy is minimized.
 - The homology model of the Kv1.5 channel is prepared for docking by adding hydrogen atoms and assigning charges. The binding site is defined as the central pore cavity.
- Molecular Docking:
 - Docking software (e.g., AutoDock, MOE-Dock) is used to computationally place the inhibitor into the defined binding site in the Kv1.5 model.
 - The program samples many possible conformations and orientations (poses) of the inhibitor within the binding site and scores them based on predicted binding affinity.

- Analysis:
 - The top-scoring poses are analyzed to identify the most likely binding mode.
 - The interactions between the inhibitor and specific amino acid residues (e.g., hydrogen bonds, hydrophobic interactions) are examined.
 - The results of the docking simulation are correlated with experimental data from site-directed mutagenesis to build a robust model of the drug-channel interaction.

Workflow: Computational Docking



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Caption: In silico workflow for predicting inhibitor binding modes.

Conclusion

The inhibitor binding site of the Kv1.5 channel is a well-defined pocket located in the intracellular pore cavity. It is formed by a consensus set of amino acid residues, primarily T479 and T480 at the base of the selectivity filter, and V505, I508, and V512 within the S6 segments. The methodologies of site-directed mutagenesis coupled with patch-clamp electrophysiology and computational docking provide powerful, complementary tools for elucidating the molecular determinants of inhibitor binding. This detailed understanding of the binding site architecture is invaluable for the structure-based design and optimization of novel, more potent, and selective Kv1.5 inhibitors for the treatment of atrial fibrillation.

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